Cas no 158664-74-5 (3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid)

3-Hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid is a chiral β-hydroxy carboxylic acid derivative featuring a methoxy- and methyl-substituted aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for constructing complex molecules. The presence of both hydroxyl and carboxylic acid functional groups allows for further derivatization, enabling applications in asymmetric synthesis and drug development. Its structural motif is particularly relevant in the preparation of bioactive compounds, including nonsteroidal anti-inflammatory agents and other therapeutic candidates. The compound’s well-defined stereochemistry and functional group compatibility make it a valuable building block for medicinal chemistry and fine chemical synthesis.
3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid structure
158664-74-5 structure
Product Name:3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid
CAS No:158664-74-5
MF:C11H14O4
MW:210.226463794708
CID:5907887
PubChem ID:14927308
Update Time:2025-06-12

3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid
    • EN300-1850531
    • 158664-74-5
    • Inchi: 1S/C11H14O4/c1-7-3-4-8(5-10(7)15-2)9(12)6-11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14)
    • InChI Key: PRQSTPLRILVHQI-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C)=C(OC)C=1)(O)CC(=O)O

Computed Properties

  • Exact Mass: 210.08920892g/mol
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66.8Ų

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3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid Related Literature

Additional information on 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid

Introduction to 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid (CAS No. 158664-74-5)

3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid, identified by the chemical compound code CAS No. 158664-74-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of phenylpropanoic acids, which are known for their diverse roles in metabolic pathways and signaling processes. The presence of both hydroxyl and methoxy functional groups, along with a methyl-substituted phenyl ring, contributes to its complex reactivity and interaction with biological targets.

The molecular structure of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid can be described as a propanoic acid derivative where the terminal carboxylic acid group is replaced by a hydroxyl group, while the central carbon is linked to a phenyl ring substituted at the 3-position with a methoxy group and at the 4-position with a methyl group. This specific arrangement imparts unique electronic and steric properties, making it a valuable scaffold for drug design and development. The compound’s solubility profile, melting point, and spectral characteristics (such as NMR and mass spectrometry data) have been thoroughly characterized, providing essential insights into its chemical behavior.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid. Research studies have begun to uncover its possible roles in modulating various biological pathways, particularly those involving inflammation, pain perception, and neurotransmitter systems. For instance, phenylpropanoic acids are known to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of prostaglandins and leukotrienes—mediators involved in inflammatory responses. The hydroxyl and methoxy groups in 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid may enhance its binding affinity to these enzymes, potentially leading to novel therapeutic applications.

Moreover, preliminary in vitro studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are key players in cellular signaling cascades associated with cancer progression and neurodegenerative diseases. The phenolic moiety of the molecule could serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, thereby influencing enzyme activity or receptor binding. These findings align with the broader trend of utilizing structurally diverse organic compounds as leads for drug discovery programs targeting complex diseases.

The synthesis of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid has also been optimized to ensure high yield and purity for research purposes. Traditional synthetic routes often involve multi-step organic transformations starting from readily available aromatic precursors such as anisole (methyl phenyl ether) or p-cresol (4-methylphenol). Key steps include selective functionalization of the aromatic ring followed by esterification or reduction to introduce the hydroxyl group at the desired position. Advances in catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have further streamlined these processes, enabling more efficient production scales.

From a regulatory perspective, CAS No. 158664-74-5 ensures traceability and consistency in laboratory settings where this compound is used for experimental purposes. While it is not classified as a hazardous material under current safety guidelines, proper handling protocols should still be followed to prevent unintended exposure during synthesis or handling. Researchers often employ standard protective measures such as wearing gloves, goggles, and working in well-ventilated areas to mitigate any potential risks associated with organic chemical reagents.

The growing body of research on 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid underscores its significance as a bioactive molecule with therapeutic promise. As computational chemistry techniques continue to advance, virtual screening methods are being employed to predict novel interactions between this compound and biological targets. Such high-throughput approaches can accelerate the identification of lead compounds for further optimization before moving into preclinical testing phases.

In conclusion,3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid represents an intriguing example of how structural complexity can be leveraged to develop molecules with potential medical applications. Its unique chemical features make it a compelling candidate for further investigation across multiple disciplines within pharmaceutical science. As research progresses,this compound may contribute valuable insights into disease mechanisms while serving as a foundation for next-generation therapeutic agents designed through rational drug design strategies。

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